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Compound of Interest

Compound Name: 4-Ethylbenzophenone

Cat. No.: B099735 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Ethylbenzophenone, a

substituted aromatic ketone with significant applications in organic synthesis and materials

science. This document details its molecular structure, physicochemical properties, and

established experimental protocols for its synthesis and characterization. Furthermore, it

explores its role as a versatile building block in the development of novel chemical entities and

its applications as a photoinitiator, with a focus on its relevance to the pharmaceutical and drug

development sectors.

Molecular Structure and IUPAC Nomenclature
4-Ethylbenzophenone is a diarylketone characterized by a benzoyl group attached to a phenyl

ring which is substituted with an ethyl group at the para position.

IUPAC Name: (4-ethylphenyl)(phenyl)methanone[1]

Synonyms: p-Ethylbenzophenone, 4-Ethylphenyl phenyl ketone

The molecular structure of 4-Ethylbenzophenone is depicted in Figure 1.
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Figure 1. 2D Molecular Structure of 4-Ethylbenzophenone.

Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic properties of 4-Ethylbenzophenone
is presented in the tables below. This data is essential for its identification, purification, and

application in various experimental settings.

Table 1: Physicochemical Properties of 4-Ethylbenzophenone
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Property Value Reference

Molecular Formula C₁₅H₁₄O [1]

Molecular Weight 210.27 g/mol [1]

CAS Number 18220-90-1 [1]

Appearance
White to off-white crystalline

solid

Boiling Point 348 °C

Density 1.069 g/cm³

Solubility

Insoluble in water; soluble in

organic solvents like ethanol,

acetone, and diethyl ether.

Table 2: Spectroscopic Data for 4-Ethylbenzophenone

Spectroscopic Technique Key Data Points

¹³C NMR (CDCl₃)

Carbonyl (C=O): ~196 ppm; Quaternary

carbons: ~144 ppm, ~138 ppm, ~135 ppm;

Aromatic CH: ~132-128 ppm; Ethyl CH₂: ~29

ppm; Ethyl CH₃: ~15 ppm.[2][3]

Mass Spectrometry (EI)

Molecular Ion (M⁺): m/z 182; Key Fragments:

m/z 105 (benzoyl cation), m/z 77 (phenyl

cation), m/z 119 (ethylbenzoyl cation).[4][5]

Infrared (IR) Spectroscopy
C=O stretch: ~1660 cm⁻¹; Aromatic C-H stretch:

~3060 cm⁻¹; Aliphatic C-H stretch: ~2970 cm⁻¹.

Experimental Protocols
This section provides detailed methodologies for the synthesis and characterization of 4-
Ethylbenzophenone.
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The most common and efficient method for the synthesis of 4-Ethylbenzophenone is the

Friedel-Crafts acylation of ethylbenzene with benzoyl chloride, using a Lewis acid catalyst such

as aluminum chloride (AlCl₃).

Reaction Scheme:

C₂H₅-C₆H₅ + C₆H₅COCl --(AlCl₃)--> (4-C₂H₅-C₆H₄)(C₆H₅)CO + HCl

Experimental Procedure:

Reaction Setup: A three-necked round-bottom flask is equipped with a magnetic stirrer, a

dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved

HCl gas. The apparatus is flame-dried and maintained under an inert atmosphere (e.g.,

nitrogen or argon).

Reagent Charging: Anhydrous aluminum chloride (1.1 equivalents) is suspended in a dry,

inert solvent such as dichloromethane (CH₂Cl₂) or carbon disulfide (CS₂) in the reaction flask

and cooled in an ice bath.

Addition of Reactants: Ethylbenzene (1.0 equivalent) is added to the stirred suspension.

Benzoyl chloride (1.0 equivalent) is then added dropwise from the dropping funnel over a

period of 30-60 minutes, maintaining the temperature below 10 °C.

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm

to room temperature and stirred for an additional 2-4 hours. The progress of the reaction can

be monitored by Thin Layer Chromatography (TLC).

Work-up: The reaction is quenched by carefully pouring the mixture onto crushed ice

containing concentrated hydrochloric acid. This hydrolyzes the aluminum chloride complex.

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

The combined organic extracts are washed with a saturated sodium bicarbonate solution

and then with brine.

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the

solvent is removed under reduced pressure. The crude product is then purified by

recrystallization from a suitable solvent system (e.g., ethanol/water) or by column

chromatography on silica gel to yield pure 4-Ethylbenzophenone.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b099735?utm_src=pdf-body
https://www.benchchem.com/product/b099735?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b099735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Optimization of Yield:

The yield of the Friedel-Crafts acylation can be influenced by several factors including reaction

time, temperature, and the ratio of reactants and catalyst. Bayesian optimization has been

shown to be an effective tool for optimizing reaction conditions to achieve higher yields in

complex chemical syntheses.[6][7]

¹³C NMR Spectroscopy:

Sample Preparation: Dissolve approximately 20-50 mg of the purified 4-
Ethylbenzophenone in 0.6-0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

Instrumental Parameters: Acquire the ¹³C NMR spectrum on a 400 MHz or higher field NMR

spectrometer. A standard proton-decoupled pulse program is used. Key parameters include

a spectral width of 0-220 ppm, a sufficient number of scans for a good signal-to-noise ratio,

and a relaxation delay of 2-5 seconds.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. The chemical shifts are referenced to the residual

solvent peak of CDCl₃ (δ 77.16 ppm).

Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

GC Conditions: Inject 1 µL of the sample solution into a GC equipped with a capillary column

(e.g., HP-5MS). A typical temperature program starts at 100 °C, holds for 2 minutes, then

ramps to 280 °C at a rate of 10 °C/min, and holds for 5 minutes. The injector and transfer

line temperatures are typically set to 250 °C and 280 °C, respectively.

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV.

Data is acquired over a mass range of m/z 40-400.

Data Analysis: The resulting chromatogram will show the retention time of 4-
Ethylbenzophenone, and the mass spectrum will display its molecular ion peak and

characteristic fragmentation pattern.

Applications in Drug Development and Research
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Benzophenones are a class of compounds with diverse applications in the pharmaceutical

industry, primarily as photoinitiators and as versatile chemical building blocks for the synthesis

of more complex molecules.[1]

Benzophenone and its derivatives are widely used as Type II photoinitiators in UV-curing

applications.[8][9][10] Upon absorption of UV light, the benzophenone molecule is promoted to

an excited triplet state. This excited state can then abstract a hydrogen atom from a suitable

donor molecule (e.g., an amine or a thiol) to generate free radicals, which in turn initiate

polymerization. This property is particularly valuable in the fabrication of polymer-based drug

delivery systems, hydrogels for tissue engineering, and in 3D printing of medical devices.[11]

The use of polymeric photoinitiators containing benzophenone moieties can reduce the

migration of small molecule initiators, which is a critical consideration for biomedical

applications.

The benzophenone scaffold is present in a number of biologically active compounds and

serves as a key intermediate in the synthesis of various pharmaceuticals. While there are no

major drugs directly synthesized from 4-Ethylbenzophenone, its structural motif is of interest

in medicinal chemistry. For example, derivatives of 4-hydroxybenzophenone are precursors to

poly(arylene ether ketones) and have been utilized in the synthesis of compounds with

potential therapeutic activities.[12][13][14] The reactivity of the carbonyl group and the potential

for further functionalization of the aromatic rings make 4-Ethylbenzophenone a valuable

starting material for the generation of compound libraries for high-throughput screening.

Signaling Pathways and Future Research Directions
While direct modulation of specific signaling pathways by 4-Ethylbenzophenone has not been

extensively reported, many structurally related phenolic compounds and other phytochemicals

are known to interact with key cellular signaling cascades, such as the NF-κB and MAPK

pathways.[15][16][17][18][19] These pathways are crucial in regulating inflammation, cell

proliferation, and apoptosis, and their dysregulation is implicated in numerous diseases,

including cancer and neurodegenerative disorders.

The benzophenone scaffold offers a template for the design of novel kinase inhibitors. A

general workflow for screening such compounds is presented below. Given its structural

features, 4-Ethylbenzophenone and its derivatives represent an interesting area for future
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investigation into their potential to modulate these and other signaling pathways, which could

lead to the discovery of new therapeutic agents.
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Figure 2. General Workflow for Synthesis and Characterization of 4-Ethylbenzophenone
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Caption: General Workflow for Synthesis and Characterization of 4-Ethylbenzophenone.
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Figure 3. Mechanism of Photoinitiation by Benzophenone Derivatives
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Caption: Mechanism of Photoinitiation by Benzophenone Derivatives.
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Figure 4. Workflow for Screening Benzophenone Derivatives as Kinase Inhibitors
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Caption: Workflow for Screening Benzophenone Derivatives as Kinase Inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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